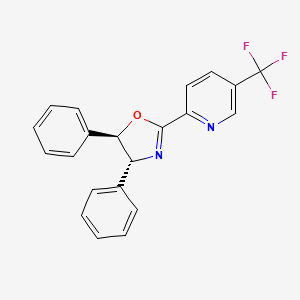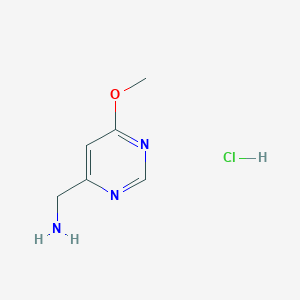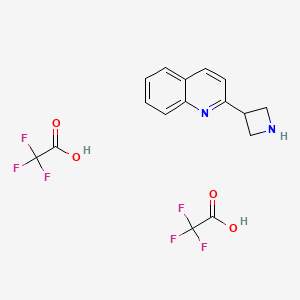
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde
Vue d'ensemble
Description
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde: is an organic compound with the molecular formula C₃₀H₁₈O₂ and a molecular weight of 410.46 g/mol . This compound features a pyrene core substituted at the 1 and 6 positions with benzaldehyde groups, making it a valuable building block in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Formylation: The pyrene undergoes formylation at the 1 and 6 positions to introduce the aldehyde groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Condensation: Piperidine as a catalyst in ethanol for the Knoevenagel condensation.
Major Products Formed
Oxidation: 4,4’-(Pyrene-1,6-diyl)dibenzoic acid.
Reduction: 4,4’-(Pyrene-1,6-diyl)dibenzyl alcohol.
Condensation: α,β-unsaturated carbonyl compounds.
Applications De Recherche Scientifique
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde has several scientific research applications:
Chemical Sensors: The compound’s fluorescent properties make it useful in the design of chemical sensors for detecting various analytes, including metal ions and organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde largely depends on its application:
Fluorescent Properties: The compound exhibits strong fluorescence due to the extended π-conjugation of the pyrene core.
Biological Activity: In biological studies, the compound’s mechanism of action may involve interactions with cellular components, leading to the disruption of cellular processes in target organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Pyrene-1,3-diyl)dibenzaldehyde: Similar structure but with aldehyde groups at the 1 and 3 positions.
4,4’-(Pyrene-1,8-diyl)dibenzaldehyde: Aldehyde groups at the 1 and 8 positions.
Uniqueness
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde is unique due to the specific positioning of the aldehyde groups at the 1 and 6 positions, which influences its electronic properties and reactivity. This positioning enhances its utility in the synthesis of conjugated materials and its effectiveness as a fluorescent probe .
Propriétés
IUPAC Name |
4-[6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRRFATSAHBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,8aS)-2-([2,2'-bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8193446.png)




![1-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B8193489.png)



![(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8193521.png)

![(R)-3H-Spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride](/img/structure/B8193537.png)


